6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving suitable aldehydes and amines.
Coupling of the Rings: The benzodiazole and pyridine rings are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Carboxamide Group:
Chemical Reactions Analysis
6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano and carboxamide groups play crucial roles in binding to the active sites of target proteins, modulating their activity.
Comparison with Similar Compounds
6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide can be compared with similar compounds such as:
6-chloro-N-(6-cyano-1-methyl-1H-indol-2-yl)pyridine-2-carboxamide: This compound has an indole ring instead of a benzodiazole ring, which may result in different biological activities.
6-chloro-N-(6-cyano-1-methyl-1H-benzimidazol-2-yl)pyridine-2-carboxamide: The benzimidazole ring in this compound may confer different chemical reactivity and binding properties.
6-chloro-N-(6-cyano-1-methyl-1H-1,3-thiazol-2-yl)pyridine-2-carboxamide:
Properties
IUPAC Name |
6-chloro-N-(6-cyano-1-methylbenzimidazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c1-21-12-7-9(8-17)5-6-10(12)19-15(21)20-14(22)11-3-2-4-13(16)18-11/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVIENDPOASEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1NC(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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